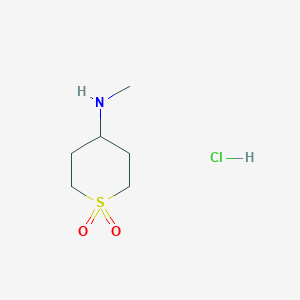![molecular formula C17H14N2O B6285679 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile CAS No. 1016882-19-1](/img/new.no-structure.jpg)
3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile is a synthetic organic compound with the molecular formula C17H14N2O It features a quinoline derivative structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
The compound 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile is related to the class of 4-hydroxy-2-quinolones . This class of compounds has been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development . The primary target of this compound is phosphodiesterase III A (PDE3A), a key enzyme involved in cellular signal transduction .
Mode of Action
This compound acts as a potent inhibitor of PDE3A, with an IC50 value of 0.2uM . It also inhibits adenosine uptake . By inhibiting PDE3A, it interferes with the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.
Pharmacokinetics
They are metabolized by the liver and excreted in the urine . The compound’s bioavailability would be influenced by these factors, as well as by its solubility and stability. It has been noted to have slight solubility in DMSO and methanol .
Result of Action
The result of the compound’s action, due to its inhibition of PDE3A and adenosine uptake, includes antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties . This means it can inhibit cell growth, prevent blood clots, dilate blood vessels, and have a tonic effect on the heart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile typically involves the following steps:
Formation of the Intermediate: The intermediate 2-oxo-1,2,3,4-tetrahydroquinoline is then reacted with benzyl chloride under basic conditions to form the corresponding benzylated product.
Final Step: The benzylated intermediate is further reacted with benzonitrile under appropriate conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Medicine
Medicinally, quinoline derivatives have been investigated for their potential as antimalarial, antibacterial, and anticancer agents. This compound could be explored for similar therapeutic applications.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties. Its structural features make it a candidate for use in organic electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of the target compound.
3,4-dihydroquinoline: Another quinoline derivative with similar structural features.
Benzonitrile derivatives: Compounds with a benzonitrile group that may exhibit similar reactivity.
Uniqueness
3-[(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile is unique due to the presence of both the quinoline and benzonitrile moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a versatile compound in research and industry.
Properties
CAS No. |
1016882-19-1 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



